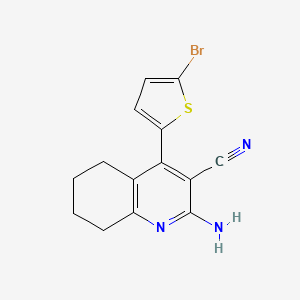
2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile has been a subject of interest due to its versatile reactivity and potential in synthesizing diverse chemical compounds. Studies have shown that this compound can be synthesized through various methods and is reactive towards different reagents. For instance, Elkholy and Morsy (2006) demonstrated its synthesis through treating cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate, exploring its reactivity towards several reagents like DMF-DMA, carbon disulfide, and acetyl chloride (Elkholy & Morsy, 2006).
Antifungal Properties
Research has also delved into the antifungal properties of this compound and its analogues. Gholap et al. (2007) synthesized a series of analogues and evaluated their antifungal activity, discussing the relationship between functional group variation and biological activity (Gholap et al., 2007).
Cross-Recyclization Applications
The compound’s utility in cross-recyclization reactions has been explored by Dyachenko and Dyachenko (2008). They demonstrated how cross-recyclization with different reactants can yield various substituted derivatives, underlining the compound's versatility in organic synthesis (Dyachenko & Dyachenko, 2008).
One-Pot Synthesis
The compound is also notable in one-pot synthesis processes. Wan et al. (2011) reported a one-pot reaction to synthesize N2-substituted analogues in basic ionic liquid, highlighting the efficiency of this method in constructing multiple new bonds in a single reaction (Wan et al., 2011).
Eigenschaften
Produktname |
2-Amino-4-(5-bromo-2-thiophenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
|---|---|
Molekularformel |
C14H12BrN3S |
Molekulargewicht |
334.24 g/mol |
IUPAC-Name |
2-amino-4-(5-bromothiophen-2-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C14H12BrN3S/c15-12-6-5-11(19-12)13-8-3-1-2-4-10(8)18-14(17)9(13)7-16/h5-6H,1-4H2,(H2,17,18) |
InChI-Schlüssel |
NNOXETWBPUKXET-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=CC=C(S3)Br |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



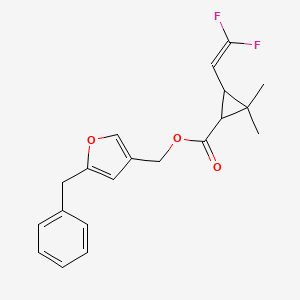

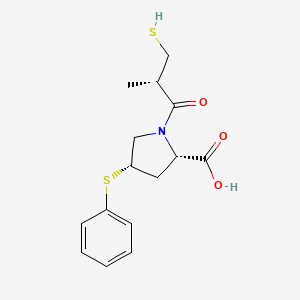
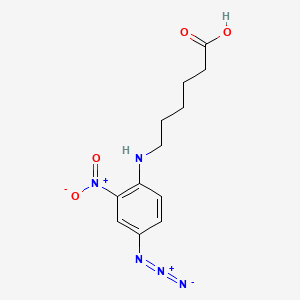
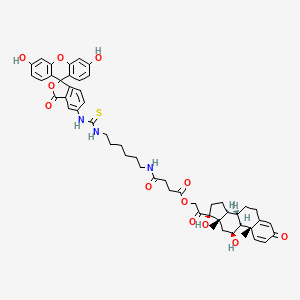
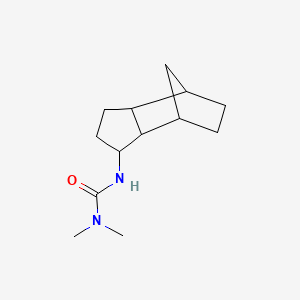
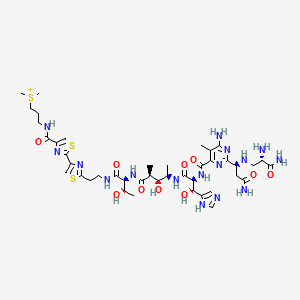
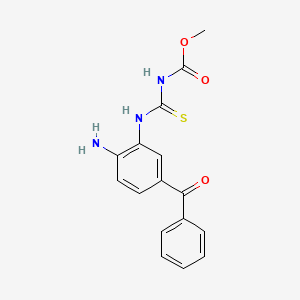
![N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-5-(diaminomethylideneamino)-3-(methylamino)pentanamide;trihydrochloride](/img/structure/B1230035.png)

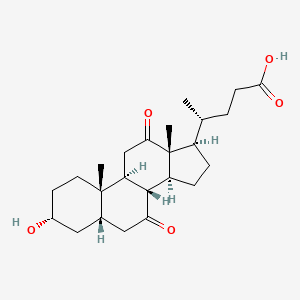
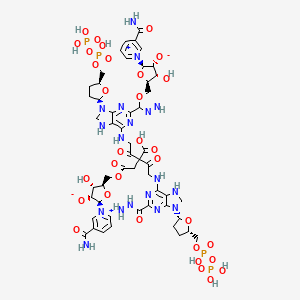
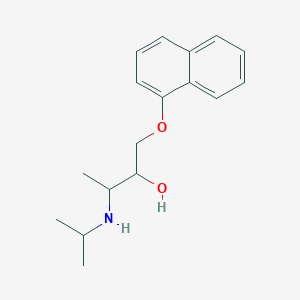
![(3R,6S,8S,10R,13R,14S)-6,14-Dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one](/img/structure/B1230041.png)